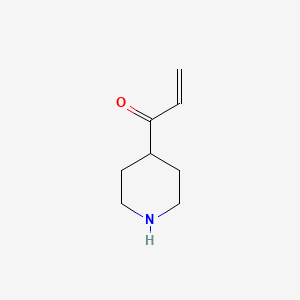
1-(But-2-en-1-yl)-4-chloro-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(But-2-en-1-yl)-4-chloro-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a but-2-en-1-yl group and a chlorine atom attached to the pyrazole ring
Vorbereitungsmethoden
The synthesis of 1-(But-2-en-1-yl)-4-chloro-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-3-nitropyrazole with but-2-en-1-amine under reducing conditions. The reaction typically proceeds as follows:
Reduction of 4-chloro-3-nitropyrazole: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Alkylation: The resulting 4-chloro-3-aminopyrazole is then alkylated with but-2-en-1-yl bromide in the presence of a base such as potassium carbonate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.
Analyse Chemischer Reaktionen
1-(But-2-en-1-yl)-4-chloro-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF), catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(But-2-en-1-yl)-4-chloro-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It is used in biological research to study its effects on various cellular processes and its potential as a bioactive molecule.
Wirkmechanismus
The mechanism of action of 1-(But-2-en-1-yl)-4-chloro-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(But-2-en-1-yl)-4-chloro-1H-pyrazol-3-amine can be compared with other similar compounds such as:
Crotyl alcohol: An unsaturated alcohol with a similar but-2-en-1-yl group but lacks the pyrazole ring and chlorine atom.
(Z)-1-(But-2-en-1-yl)-2-(sec-butyl)disulfane: Contains a but-2-en-1-yl group but differs in having a disulfane linkage instead of a pyrazole ring.
(E)-1-(But-2-en-1-yl)-2-(sec-butyl)disulfane: Similar to the previous compound but with a different geometric isomerism.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H10ClN3 |
|---|---|
Molekulargewicht |
171.63 g/mol |
IUPAC-Name |
1-[(E)-but-2-enyl]-4-chloropyrazol-3-amine |
InChI |
InChI=1S/C7H10ClN3/c1-2-3-4-11-5-6(8)7(9)10-11/h2-3,5H,4H2,1H3,(H2,9,10)/b3-2+ |
InChI-Schlüssel |
OZWMWXOYAWFAEH-NSCUHMNNSA-N |
Isomerische SMILES |
C/C=C/CN1C=C(C(=N1)N)Cl |
Kanonische SMILES |
CC=CCN1C=C(C(=N1)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Benzyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13167310.png)

![1-[2-Amino-1-(4-methylphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13167325.png)








![tert-butyl N-[4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13167362.png)
